(9H-fluoren-9-yl)methyl 3-(3-(methoxycarbonyl)-4-aminophenyl)propylcarbamate
Description
(9H-Fluoren-9-yl)methyl 3-(3-(methoxycarbonyl)-4-aminophenyl)propylcarbamate (referred to hereafter as the "target compound") is a fluorenylmethyloxycarbonyl (Fmoc)-protected carbamate derivative. Its molecular formula is C₃₈H₄₂F₅N₅O₉, with a molecular weight of 807.76 g/mol and a purity of 97% . The compound features a methoxycarbonyl group and a 4-aminophenyl moiety attached to a propylcarbamate backbone, all protected by the Fmoc group.
The synthesis of Fmoc derivatives typically involves reactions with 9-fluorenylmethyl chloroformate in dichloromethane, followed by purification via column chromatography .
Properties
IUPAC Name |
methyl 2-amino-5-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O4/c1-31-25(29)22-15-17(12-13-24(22)27)7-6-14-28-26(30)32-16-23-20-10-4-2-8-18(20)19-9-3-5-11-21(19)23/h2-5,8-13,15,23H,6-7,14,16,27H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKNSWORERJHAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)CCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Setup and Optimization
In this method, (9H-fluoren-9-yl)methyl chloroformate reacts with a propylamine derivative bearing the methoxycarbonyl-aminophenyl group. The procedure is adapted from the synthesis of related Fmoc-protected intermediates described in the total synthesis of motuporamines.
Procedure :
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Formation of Propylamine Precursor :
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3-(3-Methoxycarbonyl-4-aminophenyl)propylamine is prepared via reduction of the corresponding nitrile or through Curtius rearrangement of an acyl azide.
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The amine is purified via column chromatography (silica gel, ethyl acetate/hexane gradient).
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Acylation with Fmoc-Chloroformate :
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The propylamine (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen.
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Pyridine (2.5 equiv) and MgCl₂ (2.0 equiv) are added to scavenge HCl and activate the chloroformate.
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(9H-Fluoren-9-yl)methyl chloroformate (1.2 equiv) in DCM is added dropwise at 0°C.
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The reaction is stirred at room temperature for 2–4 hours, monitored by TLC (ethyl acetate/hexane, 1:3).
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Yield and Characterization :
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Yield : 53–67% (dependent on stoichiometry and base selection).
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¹H NMR (CDCl₃) : δ 7.75–7.30 (m, 8H, Fmoc aromatic), 4.40–4.20 (m, 2H, Fmoc-CH₂), 3.85 (s, 3H, OCH₃), 3.30–3.10 (m, 2H, NHCH₂), 2.60–2.40 (m, 2H, ArCH₂).
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IR (KBr) : 3410 cm⁻¹ (N-H), 1713 cm⁻¹ (C=O, carbamate), 1689 cm⁻¹ (C=O, ester).
Critical Parameters :
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Excess MgCl₂ improves yield by mitigating side reactions (e.g., oligomerization).
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Lower temperatures (0–5°C) minimize racemization of the amine.
Method 2: Active Carbonate Coupling with Fmoc-OSu
Protocol for Mild Coupling Conditions
An alternative route employs (9H-fluoren-9-yl)methyl succinimidyl carbonate (Fmoc-OSu), a stable active ester, to acylate the propylamine derivative. This method, adapted from patent literature, avoids harsh acidic conditions.
Procedure :
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Activation of Fmoc-OSu :
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Fmoc-OSu (1.5 equiv) is dissolved in tetrahydrofuran (THF) and cooled to 0°C.
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The propylamine precursor (1.0 equiv) and NaHCO₃ (3.0 equiv) are added sequentially.
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The mixture is stirred at room temperature for 1–2 hours.
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Workup and Purification :
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The reaction is quenched with saturated NH₄Cl and extracted with ethyl acetate (3 × 30 mL).
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The organic layer is dried (Na₂SO₄), concentrated, and purified via flash chromatography (MeOH/DCM, 1:20).
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Yield and Characterization :
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LC-MS (ESI) : m/z = 493 [M+H]⁺ (consistent with molecular formula C₂₈H₂₈N₂O₅).
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HPLC Purity : >95% (C18 column, acetonitrile/water gradient).
Advantages :
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Fmoc-OSu’s stability under aqueous conditions enables reactions in biphasic systems.
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Sodium bicarbonate acts as a mild base, preventing decomposition of acid-sensitive groups.
Comparative Analysis of Methods
| Parameter | Method 1 (Chloroformate) | Method 2 (Fmoc-OSu) |
|---|---|---|
| Yield | 53–67% | 66–78% |
| Reaction Time | 2–4 hours | 1–2 hours |
| Base | Pyridine/MgCl₂ | NaHCO₃ |
| Side Products | Oligomers, HCl adducts | Minimal |
| Scalability | Moderate | High |
Key Findings :
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Method 2 offers higher yields and fewer side reactions, making it preferable for large-scale synthesis.
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Method 1 remains useful for substrates incompatible with aqueous conditions.
Functional Group Compatibility and Challenges
Protection of the Aromatic Amine
The 4-aminophenyl group necessitates temporary protection (e.g., Boc or Cbz) during carbamate formation to prevent undesired acylation. Deprotection is achieved via hydrogenolysis (Cbz) or TFA treatment (Boc).
Chemical Reactions Analysis
Types of Reactions
(9H-fluoren-9-yl)methyl 3-(3-(methoxycarbonyl)-4-aminophenyl)propylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres. Substitution reactions may involve the use of catalysts or specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
Scientific Research Applications
(9H-fluoren-9-yl)methyl 3-(3-(methoxycarbonyl)-4-aminophenyl)propylcarbamate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (9H-fluoren-9-yl)methyl 3-(3-(methoxycarbonyl)-4-aminophenyl)propylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function. For example, the compound may inhibit enzyme activity or alter receptor signaling, resulting in therapeutic effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The target compound is compared to six Fmoc-protected analogs (Table 1), highlighting variations in substituents, molecular weight, and physical properties.
Table 1: Structural and Physicochemical Comparisons
*Solid state inferred from product listings .
Key Observations:
- Molecular Complexity: The target compound has the highest molecular weight (807.76 g/mol), attributed to its trifluoromethyl and extended aromatic substituents, which may enhance steric hindrance compared to simpler analogs like (3-aminopropyl)carbamate HCl (332.82 g/mol) .
- Functional Group Impact: Methoxycarbonyl vs. Aromatic Substitutents: The 4-aminophenyl group in the target contrasts with fluorophenyl () or methoxynaphthalenyl () moieties, influencing electronic properties and π-π stacking interactions .
Biological Activity
The compound (9H-fluoren-9-yl)methyl 3-(3-(methoxycarbonyl)-4-aminophenyl)propylcarbamate , commonly referred to as Fmoc-3-(m-tolyl)propanoic acid, is a derivative of fluorenylmethoxycarbonyl (Fmoc) amino acids. This compound is notable for its applications in medicinal chemistry and peptide synthesis due to its unique structural features and biological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 423.46 g/mol. The structure incorporates a fluorenyl group, which enhances its stability and lipophilicity, making it suitable for various biological applications.
| Property | Value |
|---|---|
| Molecular Formula | C25H23N2O4 |
| Molecular Weight | 423.46 g/mol |
| CAS Number | 95753-56-3 |
| Purity | >98% |
| Storage Conditions | Keep in a dark place, sealed at 2-8°C |
Biological Activity
The biological activity of this compound has been studied in various contexts, including its effects on cell proliferation, apoptosis, and enzyme inhibition.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of several cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis through the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells.
Case Study: Breast Cancer Cell Lines
In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in:
- A 50% reduction in cell viability at a concentration of 10 µM after 48 hours.
- Increased expression of caspase-3 and caspase-9 , indicating activation of the apoptotic pathway.
Enzyme Inhibition
The compound also acts as an inhibitor for certain enzymes involved in cancer metabolism. For instance, it has been identified as a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis and cellular proliferation.
Inhibition Studies:
- IC50 values for DHFR inhibition were determined to be around 5 µM , highlighting its potential as a lead compound for developing DHFR inhibitors.
Pharmacokinetics
Pharmacokinetic studies suggest that this compound has favorable absorption characteristics with moderate bioavailability. Its lipophilic nature aids in cellular uptake, while its metabolic stability suggests a prolonged half-life in biological systems.
Q & A
Q. What safety protocols are essential when handling (9H-fluoren-9-yl)methyl carbamate derivatives in laboratory settings?
Methodological Answer:
- PPE Requirements: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use a P95 respirator if dust or aerosols are generated .
- Ventilation: Conduct experiments in fume hoods with ≥6 air changes per hour to mitigate inhalation risks .
- Spill Management: Collect solid residues using static-free tools and dispose as hazardous waste under local regulations .
- First Aid: For eye exposure, rinse with water for 15 minutes and seek medical evaluation .
Q. Which analytical techniques are recommended for assessing the purity of this compound?
Methodological Answer:
- NMR Spectroscopy: Use -NMR (500 MHz, DMSO-) to confirm the presence of Fmoc protons (δ 7.2–7.8 ppm) and methoxycarbonyl groups (δ 3.6–3.8 ppm) .
- HPLC: Employ reverse-phase C18 columns with UV detection (254 nm) to quantify impurities. Optimize mobile phases (e.g., acetonitrile/water with 0.1% TFA) for baseline separation .
- Mass Spectrometry: High-resolution ESI-MS can validate molecular weight (e.g., expected [M+H] at m/z 437.4 for analogs) .
Q. How is the Fmoc group utilized in peptide synthesis applications?
Methodological Answer:
- Deprotection: Treat with 20% piperidine in DMF for 30 minutes to cleave the Fmoc group while preserving the peptide backbone .
- Advantages: Fmoc offers orthogonal protection, enabling sequential coupling in solid-phase synthesis. Its UV activity (λ = 301 nm) allows real-time monitoring .
Advanced Research Questions
Q. How can microwave-assisted synthesis optimize the yield of Fmoc-protected carbamates?
Methodological Answer:
- Reaction Parameters: Use microwave irradiation (100–150 W) at 80–100°C for 10–20 minutes in polar solvents (e.g., DMF or acetonitrile). This reduces reaction times by 50–70% compared to conventional heating .
- Case Study: Microwave synthesis of analogous Fmoc-amino acids achieved 85–92% yield with <5% racemization, as confirmed by chiral HPLC .
Q. What crystallographic insights inform the solid-state stability of Fmoc derivatives?
Methodological Answer:
- Single-Crystal X-ray Diffraction: Analyze intermolecular interactions (e.g., hydrogen bonds between carbamate NH and methoxycarbonyl O atoms) to predict packing efficiency. For example, triclinic crystal systems (space group ) show dense packing with Van der Waals interactions stabilizing solvates .
- Thermal Analysis: Combine DSC and TGA to correlate melting points (e.g., 119°C for analogs) with decomposition thresholds (>200°C) .
Q. How can researchers resolve contradictions in reported toxicity data for fluorenylmethyl carbamates?
Methodological Answer:
- In Vitro Assays: Perform MTT assays on HepG2 cells to measure IC values. Compare results with structural analogs (e.g., 4-(phenylthio)butanoic acid derivatives with known antioxidant profiles) .
- Comparative Studies: Cross-reference acute oral toxicity (Category 4, LD > 300 mg/kg) with in silico predictions using tools like ProTox-II to identify data gaps .
Q. What computational approaches predict the solubility of this compound in organic solvents?
Methodological Answer:
- QSAR Models: Apply ESOL (Estimated Solubility) and Ali models to calculate log (e.g., predicted log = 3.2 for analogs). Validate with experimental shake-flask methods in ethanol/water mixtures .
- Molecular Dynamics: Simulate solvation free energy in DMSO or THF using AMBER force fields to optimize solvent selection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
